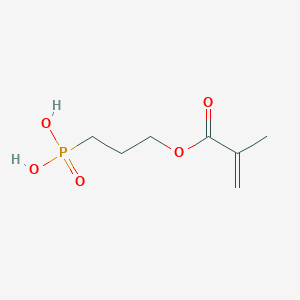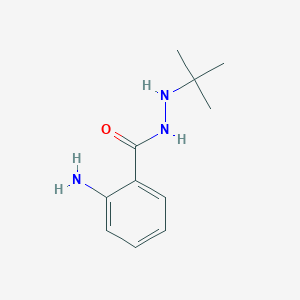
D-Alanine,propyl ester(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanine, propyl ester (9CI): . It is a derivative of D-Alanine, an amino acid, and is characterized by the presence of a propyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Alanine, propyl ester (9CI) can be synthesized through the esterification of D-Alanine with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: Industrial production of D-Alanine, propyl ester (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: D-Alanine, propyl ester (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield D-Alanine and propanol.
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: D-Alanine and propanol.
Oxidation: Corresponding oxo compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Alanine, propyl ester (9CI) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various amino acid derivatives and peptides .
Biology: In biological research, D-Alanine, propyl ester (9CI) is used to study enzyme-substrate interactions and the role of D-Alanine in metabolic pathways .
Industry: In the industrial sector, D-Alanine, propyl ester (9CI) is used in the production of biodegradable plastics and as an additive in food products to enhance flavor and nutritional value .
Wirkmechanismus
The mechanism of action of D-Alanine, propyl ester (9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed to release D-Alanine, which then participates in various metabolic processes. D-Alanine is known to be involved in the synthesis of peptidoglycan, a key component of bacterial cell walls . The ester form allows for easier transport and uptake in biological systems, enhancing its effectiveness .
Vergleich Mit ähnlichen Verbindungen
L-Alanine, propyl ester: Similar structure but with the L-enantiomer of alanine.
D-Alanine, ethyl ester: Similar structure but with an ethyl ester group instead of propyl.
D-Alanine, methyl ester: Similar structure but with a methyl ester group instead of propyl.
Uniqueness: D-Alanine, propyl ester (9CI) is unique due to its specific ester group, which influences its reactivity and solubility. The propyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
propyl (2R)-2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
GSMUZACKUHJQDP-RXMQYKEDSA-N |
Isomerische SMILES |
CCCOC(=O)[C@@H](C)N |
Kanonische SMILES |
CCCOC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8679129.png)
